N-(5-Methylthiophen-3-yl)prop-2-enamide
Description
N-(5-Methylthiophen-3-yl)prop-2-enamide is a synthetic acrylamide derivative featuring a thiophene ring substituted with a methyl group at the 5-position and an acrylamide moiety at the 3-position. The compound’s core structure suggests possible applications in antimicrobial or anti-inflammatory research, given the bioactivity of similar molecules .
Properties
IUPAC Name |
N-(5-methylthiophen-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-3-8(10)9-7-4-6(2)11-5-7/h3-5H,1H2,2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWHUBDUDFWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylthiophen-3-yl)prop-2-enamide typically involves the reaction of 5-methylthiophene-3-carboxylic acid with appropriate reagents to form the desired acrylamide derivative. One common method includes the use of acetic anhydride and a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylthiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5-Methylthiophen-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-Methylthiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and acrylamide moiety can interact with active sites, leading to inhibition or activation of biological pathways. This compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effect.
Comparison with Similar Compounds
Substituted Cinnamamides (Antimicrobial and Anti-inflammatory Agents)
Key Compounds :
- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10)
- (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20)
Findings :
- Antimicrobial Activity : Compound 10 exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy. Meta-substitution (fluorine and trifluoromethyl groups) on the anilide ring correlated with enhanced antimicrobial potency .
- Anti-inflammatory Activity : Compound 20 attenuated NF-κB activation, outperforming cinnamic acid. Anti-inflammatory activity was linked to ortho/meta-substitution patterns (e.g., bromo, chloro, fluoro) .
Comparison: The 5-methylthiophen-3-yl group in N-(5-Methylthiophen-3-yl)prop-2-enamide replaces the phenyl ring in cinnamamides. However, the absence of halogen substituents (as in Compounds 10 and 20) may reduce antimicrobial potency.
Plant-Derived Acrylamides (Anti-inflammatory Agents)
Key Compounds :
Findings :
- Compound 10 () and Moupinamide () demonstrated anti-inflammatory activity (IC50 < 17.21 μM for Compound 10). Hydroxyl and methoxy groups on the phenyl rings were critical for activity, likely through hydrogen bonding and antioxidant mechanisms .
However, the methyl group could stabilize hydrophobic interactions in target binding pockets.
Thiophene-Containing Enamides
Key Compound :
- (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B, )
Findings :
Cyano-Substituted Enamide (Heterocyclic Derivatives)
Key Compound :
- (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide ()
Findings :
- The cyano group and thiazole ring introduce strong electron-withdrawing effects, which may influence reactivity or target selectivity .
Comparison :
N-(5-Methylthiophen-3-yl)prop-2-enamide lacks electron-withdrawing groups, suggesting milder electronic effects. Its simpler structure may offer synthetic advantages but reduced target specificity.
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
